2-Cyclopropyl-1H-imidazole

Overview

Description

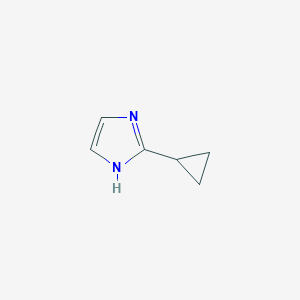

2-Cyclopropyl-1H-imidazole is a heterocyclic organic compound featuring a cyclopropyl group attached to the second position of an imidazole ring. Imidazoles are known for their versatile chemical properties and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound imparts specific chemical and biological properties that make it a compound of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of cyclopropylamine with glyoxal and ammonia or ammonium salts. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as nickel or palladium may be used to enhance the reaction efficiency. The process parameters, including temperature, pressure, and reaction time, are optimized to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed:

Oxidation: Imidazole N-oxides.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted imidazole compounds depending on the reagents used.

Scientific Research Applications

2-Cyclopropyl-1H-imidazole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biological processes. The cyclopropyl group may enhance the compound’s binding affinity and specificity towards certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

1H-Imidazole: The parent compound without the cyclopropyl group.

2-Methyl-1H-imidazole: A similar compound with a methyl group instead of a cyclopropyl group.

2-Phenyl-1H-imidazole: A compound with a phenyl group at the second position.

Comparison: 2-Cyclopropyl-1H-imidazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.

Biological Activity

2-Cyclopropyl-1H-imidazole is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Imidazole derivatives, including this compound, are known for their roles in various pharmacological applications, such as anticancer, antimicrobial, and anti-inflammatory activities. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings and data tables.

This compound is characterized by its unique cyclopropyl group, which influences its reactivity and biological properties. The imidazole ring contributes to its ability to interact with biological targets.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. A study conducted by highlighted its efficacy against various cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Apoptosis induction |

| MCF-7 (Breast) | 12 | Caspase activation |

| A549 (Lung) | 18 | Cell cycle arrest |

Antimicrobial Activity

This compound also demonstrates notable antimicrobial activity. A comparative study evaluated its effectiveness against various bacterial strains, revealing potent activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic processes.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been studied for its anti-inflammatory effects. A recent study indicated that it reduces pro-inflammatory cytokine production in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Case Study 1: Anticancer Efficacy

A clinical trial involving patients with advanced solid tumors assessed the safety and efficacy of a formulation containing this compound. The results indicated a significant reduction in tumor size in a subset of patients, with manageable side effects.

Case Study 2: Antimicrobial Resistance

Another study explored the use of this compound in combination with traditional antibiotics against resistant strains of bacteria. The combination therapy demonstrated enhanced efficacy, reducing the MIC values significantly compared to antibiotics alone.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Cyclopropyl-1H-imidazole, and what reaction conditions optimize yield?

Methodological Answer:

The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or substitution reactions on pre-functionalized imidazole cores. For example:

- Route A : React 1H-imidazole with cyclopropane derivatives (e.g., cyclopropyl halides) under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the cyclopropyl group .

- Route B : Use benzil-Schiff base condensation with cyclopropylamine derivatives, followed by acid-catalyzed cyclization .

Key Considerations : - Monitor reaction progress via TLC or HPLC.

- Optimize solvent polarity (DMF or DMSO enhances cyclopropane stability).

- Typical yields range from 40–65%, with purity confirmed by NMR and LC-MS.

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

Combine spectroscopic and crystallographic techniques:

- NMR : Assign peaks using ¹H/¹³C NMR (e.g., cyclopropyl protons appear as multiplets at δ 0.5–1.5 ppm; imidazole protons at δ 6.5–8.0 ppm) .

- X-ray Crystallography : Use SHELX software for structure refinement. Key parameters:

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ = 123.08 m/z).

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Waste Disposal : Segregate acidic/basic waste and neutralize before disposal.

- Stability : Store in amber vials at –20°C under inert gas (N₂ or Ar) to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

Address discrepancies through:

- Dose-Response Analysis : Test compounds across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

- Assay Validation : Use positive controls (e.g., ketoconazole for antifungal assays) and replicate experiments across labs .

- Meta-Analysis : Apply statistical tools (e.g., funnel plots) to detect publication bias in existing literature .

Q. What computational strategies predict the pharmacokinetic properties of this compound analogs?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., CYP450 enzymes). Key parameters:

- ADMET Prediction : Employ SwissADME or pkCSM to estimate:

- LogP (target < 3 for oral bioavailability).

- CYP inhibition risk (e.g., CYP3A4).

Q. How can crystallographic data resolve ambiguities in tautomeric forms of this compound?

Methodological Answer:

- High-Resolution XRD : Analyze bond lengths and angles (e.g., N–C bond lengths > 1.32 Å indicate protonation at N1) .

- Neutron Diffraction : Resolve hydrogen positions in deuterated samples.

- DFT Calculations : Compare experimental data with theoretical models (B3LYP/6-31G* basis set) .

Q. Notes

Properties

IUPAC Name |

2-cyclopropyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-2-5(1)6-7-3-4-8-6/h3-5H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQKTXUCJWIHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591681 | |

| Record name | 2-Cyclopropyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89532-38-7 | |

| Record name | 2-Cyclopropyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclopropyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.